PROTAC FLT3/CDK9 degrader-1

Description

Addressing Mechanisms of Resistance to FLT3 Kinase Inhibitors

The clinical efficacy of FLT3 kinase inhibitors, while significant, is often curtailed by the development of resistance. nih.gov Resistance can be broadly categorized into primary and secondary mechanisms. Primary resistance involves factors present at the start of treatment, such as increased levels of the FLT3 ligand or protective signals from the bone marrow microenvironment. mdpi.comfrontiersin.org Secondary, or acquired, resistance develops under the selective pressure of the inhibitor and is a major clinical challenge. frontiersin.org

Mechanisms of acquired resistance to FLT3 inhibitors are varied and can be classified as on-target or off-target.

On-Target Mutations: These are genetic alterations within the FLT3 gene itself that prevent the inhibitor from binding effectively. mdpi.com Point mutations in the tyrosine kinase domain (TKD), such as at the D835 residue, can lock the kinase in an active conformation that is not recognized by certain types of inhibitors (e.g., Type II inhibitors like quizartinib). mdpi.comaacrjournals.org Another common site is the "gatekeeper" residue F691; mutations here, like F691L, can sterically hinder drug binding in the ATP pocket. aacrjournals.orgfrontiersin.org

Off-Target Mechanisms: Cancer cells can also develop resistance by activating alternative, parallel signaling pathways that bypass the need for FLT3 signaling. nih.gov Upregulation of the Ras/MAPK and PI3K/Akt pathways through secondary mutations in genes like N-Ras is a frequently observed mechanism. aacrjournals.orgnih.gov This provides the cells with a compensatory survival and proliferation signal, rendering the inhibition of FLT3 ineffective. nih.gov Another off-target mechanism is the upregulation of anti-apoptotic proteins, such as Mcl-1 and BCL2, which makes the cells less susceptible to apoptosis induced by FLT3 inhibition. nih.govnih.gov

The PROTAC FLT3/CDK9 degrader-1 is designed to overcome these resistance mechanisms. As a proteolysis-targeting chimera (PROTAC), it does not simply inhibit the kinase function but flags the entire FLT3 protein for destruction by the proteasome. nih.govimtm.cz This approach can be effective even if mutations are present that block inhibitor binding, as long as the PROTAC can still recognize a different part of the protein. By simultaneously degrading CDK9, the PROTAC tackles a key off-target resistance mechanism. nih.govimtm.cz CDK9 is essential for the transcription of short-lived survival proteins, most notably Mcl-1. nih.govtandfonline.com By degrading CDK9, the PROTAC prevents the compensatory upregulation of Mcl-1, a known factor in resistance to FLT3 inhibitors. nih.gov

Table 1: Mechanisms of Resistance to FLT3 Kinase Inhibitors

| Category | Mechanism | Description | Examples |

|---|---|---|---|

| On-Target | Point Mutations in Kinase Domain | Mutations alter the conformation of the ATP-binding pocket, preventing inhibitor binding. | D835 mutations, Y842 mutations, F691L (gatekeeper) mutation. mdpi.comaacrjournals.orgfrontiersin.org |

| Off-Target | Activation of Bypass Pathways | Upregulation of parallel signaling pathways that promote cell survival and proliferation independently of FLT3. | Activating N-Ras mutations leading to sustained PI3K/Akt and RAS/MAPK signaling. aacrjournals.orgnih.gov |

| Off-Target | Upregulation of Anti-Apoptotic Proteins | Increased expression of survival proteins that protect cancer cells from apoptosis. | Increased levels of Mcl-1 and BCL2. nih.govnih.gov |

| Extrinsic | Microenvironment Factors | Secretion of growth factors by bone marrow stromal cells that activate alternative survival pathways. | Fibroblast growth factor 2 (FGF2) activating the FGFR1-MAPK pathway. mdpi.comfrontiersin.orgaacrjournals.org |

Enhanced Inhibition of Oncogenic Signaling Networks

The dual degradation of FLT3 and CDK9 provides a more comprehensive and potent shutdown of the signaling networks that drive cancer cell growth and survival. nih.govimtm.cz This synergistic effect stems from targeting two distinct but interconnected nodes in oncogenesis. nih.govnih.gov

Mutations in FLT3, particularly internal tandem duplication (FLT3-ITD), lead to its constitutive activation. nih.gov This results in the continuous firing of downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells. These pathways include:

RAS/MAPK Pathway: Promotes cell proliferation and growth.

PI3K/Akt Pathway: A critical regulator of cell survival, metabolism, and proliferation.

STAT5 Pathway: Involved in cell proliferation, differentiation, and apoptosis. nih.gov

While inhibiting FLT3 can shut down these signals, its effect can be incomplete or compensated for, as seen in the development of resistance. nih.gov This is where the simultaneous degradation of CDK9 becomes critical. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of a wide array of genes by phosphorylating RNA polymerase II. tandfonline.com Cancer cells, including AML, are often highly dependent on CDK9 for the sustained, high-level expression of key oncogenes and anti-apoptotic proteins. nih.govtandfonline.com

By degrading CDK9, this compound achieves a powerful secondary effect: transcriptional repression. nih.govimtm.cz This leads to the downregulation of crucial short-lived proteins essential for AML pathogenesis, including:

Mcl-1: A potent anti-apoptotic protein whose upregulation is a mechanism of resistance to many targeted therapies. nih.govtandfonline.com

MYC: A master regulator oncogene that drives cell proliferation and growth. tandfonline.com

HOXA9 and MEIS1: Transcription factors that are critical for leukemic stem cell function and are often overexpressed in AML. imtm.cz

The dual degradation of FLT3 and CDK9 thus creates a multi-faceted attack. It eliminates the primary oncogenic signaling from mutant FLT3 while simultaneously crippling the cell's ability to produce the very proteins needed for survival and to execute resistance programs. nih.govimtm.cz Research has shown that this dual degradation blocks FLT3-ITD downstream signaling, induces apoptosis, and causes cell cycle arrest in FLT3-ITD positive AML cells. nih.govimtm.czmedchemexpress.com

Table 2: Key Signaling Networks Targeted by Dual FLT3/CDK9 Degradation

| Target Protein | Primary Role in Cancer | Downstream Pathways/Genes Inhibited by Degradation |

|---|---|---|

| FLT3 | Receptor Tyrosine Kinase; drives proliferation and survival. | PI3K/Akt, RAS/MAPK, STAT5. nih.gov |

| CDK9 | Transcriptional Regulator (as part of P-TEFb). | Transcription of key survival genes like MCL-1, MYC, HOXA9, and MEIS1. imtm.cztandfonline.com |

Strategic Design Considerations and Precursor Identification

The development of this compound was guided by a strategic approach that leveraged existing knowledge of kinase inhibitors and rational design principles to create a novel therapeutic modality.

This compound was developed from a previously identified competitive inhibitor of FLT3 and CDK9, known as BPA311, which belongs to a purine-based chemotype. researchgate.net This precursor molecule demonstrated dual inhibitory activity against both kinases. The design strategy involved modifying this existing inhibitor to serve as the "warhead" component of the PROTAC, responsible for binding to the target proteins, FLT3 and CDK9. The selection of a purine-based inhibitor as the starting point was significant, as this class of compounds has a well-established history in kinase inhibition.

The design of this compound was not a matter of trial and error but was heavily guided by rational design methodologies. Researchers employed molecular modeling to predict the optimal structure of the PROTAC. researchgate.net These computational approaches were informed by the structures of previously successful PROTACs, such as quizartinib-based degraders. researchgate.net

Molecular modeling played a crucial role in determining the appropriate length and composition of the chemical linker that connects the FLT3/CDK9-binding warhead to the E3 ligase-recruiting ligand. researchgate.net This ensured that the final PROTAC molecule could effectively form a stable ternary complex between the target proteins and the E3 ubiquitin ligase, a critical step for inducing protein degradation. This rational approach aimed to optimize the spatial orientation of the constituent parts of the PROTAC to maximize its efficacy.

Constituent Components of this compound

As a heterobifunctional molecule, this compound is composed of three key components: a ligand that binds to the target proteins (FLT3 and CDK9), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two.

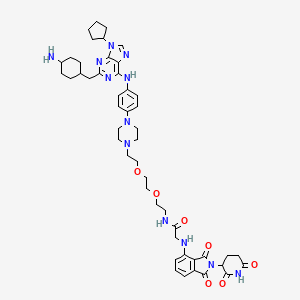

The warhead of this compound is a derivative of the purine-based dual inhibitor, BPA311. researchgate.net This ligand is designed to bind to the active sites of both FLT3 and CDK9 kinases. The chemical structure of this component is based on a 9-cyclopentyl-purine core. Specifically, the IUPAC name of the final PROTAC molecule, N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide, reveals the core structure responsible for target engagement. nih.gov

To initiate the degradation process, this compound incorporates a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.net This is achieved through the use of a pomalidomide-based ligand. researchgate.net Pomalidomide (B1683931) is a well-established immunomodulatory drug that is known to bind to Cereblon, making it a common choice for the design of CRBN-recruiting PROTACs. jove.comresearchgate.netbohrium.com By recruiting Cereblon, the PROTAC brings the E3 ligase into close proximity with the target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome.

The chemical linker in this compound is a critical component that connects the purine-based warhead to the pomalidomide-based E3 ligase ligand. The linker's architecture, including its length, composition, and attachment points, significantly influences the PROTAC's ability to form a productive ternary complex and induce protein degradation. explorationpub.comresearchgate.net In the case of this compound, a polyethylene glycol (PEG)-based linker was utilized. researchgate.net

The rational design process, guided by molecular modeling, led to the selection of a linker with a specific length and composition to optimize the degrader's functionality. researchgate.net The linker must be long enough to avoid steric hindrance between the target protein and the E3 ligase, yet rigid enough to facilitate a stable ternary complex formation. The specific linker in this compound was designed based on insights from previously successful quizartinib-based degraders. researchgate.net

Research Findings

Biochemical and cellular experiments have demonstrated the efficacy of this compound. It has been shown to induce the degradation of both FLT3 and CDK9 in a proteasome-dependent manner. nih.gov This dual degradation leads to the inhibition of downstream signaling pathways, activation of apoptosis, and cell cycle arrest in AML cells bearing the FLT3-ITD mutation. researchgate.netnih.gov

The antiproliferative activity of this compound has been evaluated in various cell lines, with notable potency observed in FLT3-ITD positive cells. medchemexpress.com

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 | 0.047 |

| MV4-11 CRBN-def. | 0.119 |

| MOLM-13 | 0.042 |

| RS4-11 | 1.014 |

| HL60 | 6.122 |

| U937 | 9.507 |

| THP-1 | 9.993 |

| Kasumi-1 | >10 |

| CEM | >10 |

Data sourced from MedChemExpress, citing Řezníčková E, et al. 2022. medchemexpress.com

Methodological Approaches for Compound Synthesis

The synthesis of this compound, referred to as PROTAC 13 in the primary literature, is a carefully designed process that begins with the preparation of a key intermediate, a modified purine-based kinase inhibitor. This intermediate is then coupled with a pomalidomide-derived linker, which serves as the E3 ligase-recruiting element.

The initial phase of the synthesis focuses on constructing the core kinase-binding scaffold. This process commences with the derivatization of 1-(4-nitrophenyl)piperazine. This starting material undergoes a series of transformations to yield 4-(N-benzyl)piperazine aniline. A crucial subsequent step involves a regioselective aromatic nucleophilic substitution reaction between this aniline derivative and 2,6-dichloro-9-cyclopentyl-purine. This reaction selectively replaces one of the chlorine atoms on the purine (B94841) ring, a critical step in forming the core structure of the kinase inhibitor.

Following the successful synthesis of the purine-based intermediate, the next stage involves its functionalization to enable linkage to the E3 ligase ligand. This is achieved by introducing a linker with a terminal amine group.

The final key step in the synthesis is the coupling of the modified kinase inhibitor with a pomalidomide-glycine (Pom-Gly) conjugate. Pomalidomide is a well-established ligand for the cereblon E3 ubiquitin ligase. The glycine moiety provides a convenient attachment point for the linker. This amide bond formation connects the two critical components of the PROTAC, yielding the final this compound molecule. The design of the linker, which mimics that of a previously reported quizartinib-cereblon PROTAC, is a critical aspect of the molecular architecture, ensuring the appropriate spatial orientation for the formation of a productive ternary complex between the target proteins and the E3 ligase.

Below are the detailed steps for the synthesis of key intermediates and the final product:

Table 1: Synthesis of tert-butyl (4-((6-((4-(4-benzylpiperazin-1-yl)phenyl)amino)-9-cyclopentyl-9H-purin-2-yl)methyl)cyclohexyl)carbamate

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 1-(4-nitrophenyl)piperazine | Benzyl (B1604629) bromide | K₂CO₃, Acetone, reflux | 1-benzyl-4-(4-nitrophenyl)piperazine |

| 2 | 1-benzyl-4-(4-nitrophenyl)piperazine | - | H₂, Pd/C, Methanol | 4-(4-benzylpiperazin-1-yl)aniline |

| 3 | 4-(4-benzylpiperazin-1-yl)aniline | 2,6-dichloro-9-cyclopentylpurine | DIPEA, n-Butanol, 120 °C | N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-chloro-9-cyclopentyl-9H-purin-6-amine |

| 4 | N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-chloro-9-cyclopentyl-9H-purin-6-amine | tert-butyl (4-(iodomethyl)cyclohexyl)carbamate | Zn, NiCl₂(dppp), THF, 60 °C | tert-butyl (4-((6-((4-(4-benzylpiperazin-1-yl)phenyl)amino)-9-cyclopentyl-9H-purin-2-yl)methyl)cyclohexyl)carbamate |

Table 2: Synthesis of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 4-Fluoroisobenzofuran-1,3-dione | 3-aminopiperidine-2,6-dione hydrochloride | Acetic acid, Sodium acetate, reflux | 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| 2 | 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | DIPEA, DMSO, 80 °C | tert-butyl (2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)carbamate |

| 3 | tert-butyl (2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)carbamate | - | TFA, Dichloromethane | 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| 4 | 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 2-((tert-butoxycarbonyl)amino)acetic acid | HATU, DIPEA, DMF | tert-butyl (2-((2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)amino)-2-oxoethyl)carbamate |

| 5 | tert-butyl (2-((2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)amino)-2-oxoethyl)carbamate | - | TFA, Dichloromethane | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide |

Table 3: Final Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | tert-butyl (4-((6-((4-(4-benzylpiperazin-1-yl)phenyl)amino)-9-cyclopentyl-9H-purin-2-yl)methyl)cyclohexyl)carbamate | - | TFA, Dichloromethane | (4-((6-((4-(4-benzylpiperazin-1-yl)phenyl)amino)-9-cyclopentyl-9H-purin-2-yl)methyl)cyclohexyl)methanaminium 2,2,2-trifluoroacetate |

| 2 | (4-((6-((4-(4-benzylpiperazin-1-yl)phenyl)amino)-9-cyclopentyl-9H-purin-2-yl)methyl)cyclohexyl)methanaminium 2,2,2-trifluoroacetate | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide | HATU, DIPEA, DMF | This compound |

Ternary Complex Formation and Its Importance for Degradation

The foundational step in the action of any PROTAC is the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. frontiersin.orgnih.gov The ability of a PROTAC to effectively induce the formation of this complex is a primary determinant of its degradation efficiency. nih.govyoutube.com

This compound is engineered with two distinct ligands connected by a chemical linker. frontiersin.org One end of the molecule is based on a competitive inhibitor of FLT3 and CDK9, allowing it to bind to these target proteins. bohrium.comnih.gov The other end is a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. bohrium.comresearchgate.net By simultaneously binding to both a target protein (either FLT3 or CDK9) and the E3 ligase, the PROTAC molecule acts as a molecular bridge, bringing the enzyme and its new substrate into close proximity. frontiersin.orgnih.gov This induced proximity is the critical event that initiates the degradation cascade, as the natural function of E3 ligases is to tag proteins for destruction. nih.gov The stability and specific conformation of this ternary complex are crucial factors that influence the subsequent ubiquitination and degradation rates. youtube.com

Ubiquitination and Proteasomal Degradation Pathways

Following the successful formation of the ternary complex, the PROTAC molecule hijacks the ubiquitin-proteasome system (UPS) to eliminate the target proteins. frontiersin.org

Once FLT3 or CDK9 is brought into proximity with the recruited E3 ligase within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. frontiersin.orgnih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular flag signaling that the protein is destined for degradation. frontiersin.org

The polyubiquitinated FLT3 and CDK9 proteins are subsequently recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. frontiersin.orgmedchemexpress.com The proteasome captures, unfolds, and proteolytically cleaves the target proteins into small peptides, effectively eliminating them from the cell. youtube.com The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules. youtube.com The proteasome-dependent mechanism of this compound has been confirmed experimentally; pre-treatment of cells with the proteasome inhibitor MG132 was shown to decrease the degradation of the target proteins. medchemexpress.com

Downstream Cellular and Transcriptional Consequences

The dual degradation of FLT3 and CDK9 by this PROTAC results in significant downstream effects, disrupting key signaling pathways that drive cancer cell proliferation and survival. bohrium.comnih.gov

The degradation of the FLT3 kinase, particularly the constitutively active FLT3-ITD mutant found in AML, leads to a direct blockade of its downstream signaling pathways. bohrium.comnih.govbioworld.com Research has demonstrated that treatment of MV4-11 AML cells with this compound leads to a dose-dependent decrease in the autophosphorylation of FLT3 at sites Y589/591. medchemexpress.com This attenuation of FLT3 activity subsequently inhibits the phosphorylation and activation of key downstream effectors, including STAT5 (at Y694) and ERK1/2 (at T202/Y204). medchemexpress.com These signaling pathways are critical for the survival and proliferation of leukemia cells. bioworld.com The simultaneous degradation of CDK9 further contributes to the anti-cancer effect by causing transcriptional repression of crucial genes involved in AML pathogenesis. bohrium.comnih.gov The combined degradation of both proteins ultimately results in the induction of apoptosis (programmed cell death) in FLT3-ITD AML cells. medchemexpress.combohrium.com

Table 1: Effect of this compound on Downstream Signaling in MV4-11 Cells

This table summarizes the dose-dependent effect of this compound on the phosphorylation of key signaling proteins after 16 hours of treatment. Data is derived from studies in MV4-11 cells. medchemexpress.com

| Target Protein | Effect Observed | Concentration Range | Reference |

| p-FLT3 (Y589/591) | Dose-dependent decrease in expression | 0.004 - 2.5 µM | medchemexpress.com |

| p-STAT5 (Y694) | Dose-dependent decrease in expression | 0.004 - 2.5 µM | medchemexpress.com |

| p-ERK1/2 (T202/Y204) | Dose-dependent decrease in expression | 0.004 - 2.5 µM | medchemexpress.com |

Repression of Oncogene Transcription Mediated by CDK9 Degradation

The dual degradation of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9) by this compound offers a potent mechanism for halting the proliferation of acute myeloid leukemia (AML) cells. imtm.cznih.govbohrium.com A key aspect of this mechanism is the transcriptional repression that results from the degradation of CDK9, which significantly reduces the expression of critical genes involved in AML pathogenesis. imtm.cznih.gov

CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating the transcription of a wide array of genes, including many oncogenes. By degrading CDK9, this compound effectively inhibits the activity of P-TEFb, leading to a downstream reduction in the transcription of genes essential for the survival and proliferation of leukemic cells. imtm.cz

Research has demonstrated that treatment of FLT3-ITD mutated AML cells, such as the MV4-11 cell line, with this PROTAC results in a significant decrease in the mRNA levels of several key oncogenes. imtm.cz These include genes involved in hematopoietic stem cell self-renewal and leukemogenesis (HOXA9, MEIS1), anti-apoptotic proteins (MCL-1, BCL-2), and transcription factors that drive cell proliferation and growth (MYC, MYB). imtm.cz The simultaneous downregulation of these multiple oncogenic drivers highlights the therapeutic potential of targeting CDK9 for degradation in AML.

The transcriptional repression induced by CDK9 degradation complements the effects of FLT3 degradation, resulting in a multi-pronged attack on the molecular machinery driving the cancer. imtm.cznih.gov This dual-action approach not only blocks the immediate downstream signaling from the FLT3 receptor but also shuts down the fundamental transcriptional programs that sustain the malignant phenotype.

The table below summarizes the observed changes in the relative normalized expression of key oncogenes in MV4-11 cells following a 4-hour treatment with this compound (referred to in the study as PROTAC 13). imtm.cz

| Gene | Function | Relative Normalized Expression |

| HOXA9 | Transcription factor involved in leukemogenesis | Significantly Reduced |

| MEIS1 | Transcription factor, co-factor of HOXA9 | Significantly Reduced |

| MCL-1 | Anti-apoptotic protein | Significantly Reduced |

| BCL-2 | Anti-apoptotic protein | Significantly Reduced |

| MYC | Transcription factor, regulates cell proliferation | Significantly Reduced |

| MYB | Transcription factor, crucial for hematopoiesis | Significantly Reduced |

| FLT3 | Receptor tyrosine kinase, driver of AML | Significantly Reduced |

| Data derived from studies on MV4-11 cells treated for 4 hours. Gene expression was normalized to GAPDH and RPL13A housekeeping genes. imtm.cz |

Properties

Molecular Formula |

C48H62N12O7 |

|---|---|

Molecular Weight |

919.1 g/mol |

IUPAC Name |

N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63) |

InChI Key |

UKICDSIDQFKJID-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Origin of Product |

United States |

Protac Flt3/cdk9 Degrader 1

Chemical Properties

The fundamental chemical characteristics of are outlined below.

| Property | Value | Source |

| Molecular Formula | C48H62N12O7 | nih.gov |

| Molecular Weight | 919.1 g/mol | nih.gov |

| IUPAC Name | N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | nih.gov |

| Synonyms | HY-148521, CS-0633964 | nih.gov |

| PubChem CID | 166642355 | nih.gov |

Detailed Research Findings

is engineered to effectively induce the degradation of its target proteins, FLT3 and CDK9. medchemexpress.com Research indicates that by eliminating these proteins, the compound can induce apoptosis (programmed cell death). cymitquimica.commedchemexpress.com

Target 1: FLT3: The Fms-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (blood cell formation). genecards.org Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poorer prognosis. genecards.org

Target 2: CDK9: Cyclin-dependent kinase 9 is a key component of the positive transcription elongation factor b (P-TEFb), which is involved in regulating gene transcription. Its activity is often implicated in the survival of cancer cells.

By targeting both FLT3 and CDK9, this PROTAC offers a multi-pronged attack. The degradation of the oncogenic FLT3 mutant directly addresses a primary driver of the leukemia, while the degradation of CDK9 disrupts transcriptional processes essential for cancer cell survival. This dual-targeting strategy holds potential for overcoming the drug resistance that can emerge with traditional single-target inhibitors. frontiersin.org

Preclinical Evaluation of Protac Flt3/cdk9 Degrader 1 Efficacy in Disease Models

In Vitro Studies in Relevant Cancer Cell Lines

The preclinical assessment of PROTAC FLT3/CDK9 degrader-1 (also identified in research as PROTAC 13) has been conducted through a series of cellular and biochemical experiments, primarily in AML cell lines with and without oncogenic FLT3 mutations. imtm.cz

Induction of Selective Protein Degradation of FLT3-ITD and CDK9

This compound was engineered as a potent dual-target degrader. theses.cz Studies have demonstrated its effectiveness in inducing the degradation of both FLT3 and CDK9 proteins within cancer cells. theses.cz The compound shows significant selectivity for AML cells that harbor the FLT3 internal tandem duplication (FLT3-ITD) mutation, a common driver of the disease. imtm.czmedchemexpress.com This dual degradation of both the primary oncogenic driver (FLT3-ITD) and a critical transcriptional regulator (CDK9) represents a promising therapeutic strategy. imtm.czmedchemexpress.com

Assessment of Antiproliferative Activity and Cell Viability Modulation in Acute Myeloid Leukemia Cell Lines

The compound has demonstrated significant antiproliferative activity, particularly against AML cell lines that express the FLT3-ITD mutation. imtm.cz As shown in the table below, the half-maximal inhibitory concentration (IC50) values are in the nanomolar range for FLT3-ITD positive cell lines like MV4-11 and MOLM-13. imtm.cztheses.cz In contrast, cell lines without this mutation (FLT3-wild type) exhibited significantly higher IC50 values, underscoring the degrader's selectivity. theses.cz The difference in activity observed between standard MV4-11 cells and those deficient in the Cereblon (CRBN) E3 ligase component suggests the activity is mediated, at least in part, through a CRBN-dependent mechanism. imtm.cz

Table 1: Antiproliferative Activity (IC50) of this compound in Various Cell Lines Source: theses.cz

| Cell Line | Cell Type | FLT3 Status | IC50 (µM) |

|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.047 |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.042 |

| MV4-11 (CRBN-def.) | Acute Myeloid Leukemia | FLT3-ITD | 0.119 |

| RS4;11 | Acute Lymphoblastic Leukemia | FLT3-WT | 1.014 |

| HL-60 | Acute Promyelocytic Leukemia | FLT3-WT | 6.122 |

| U-937 | Histiocytic Lymphoma | FLT3-WT | 9.507 |

| THP-1 | Acute Monocytic Leukemia | FLT3-WT | 9.993 |

| Kasumi-1 | Acute Myeloid Leukemia | FLT3-WT | >10 |

| CEM | Acute Lymphoblastic Leukemia | FLT3-WT | >10 |

| K-562 | Chronic Myeloid Leukemia | FLT3-WT | >10 |

Analysis of Apoptosis Induction and Cell Cycle Arrest Mechanisms

The dual degradation of FLT3-ITD and CDK9 by the PROTAC molecule effectively triggers programmed cell death. imtm.czmedchemexpress.com In studies using the MV4-11 cell line, treatment with this compound led to a concentration-dependent increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. theses.cz The simultaneous removal of these two target proteins results in a robust induction of apoptosis and also causes cell cycle arrest, thereby halting the proliferation of the leukemic cells. imtm.czmedchemexpress.com

Impact on Key Oncogenic Signaling Proteins and Gene Expression Profiles

Treatment with this compound leads to a significant blockade of the downstream signaling pathways activated by FLT3-ITD. imtm.czmedchemexpress.com A dose-dependent decrease in the phosphorylation of key signaling proteins, including p-FLT3, p-STAT5, and p-ERK1/2, was observed in MV4-11 cells following treatment. theses.cz Furthermore, the degradation of CDK9, a crucial component of the positive transcription elongation factor b (P-TEFb), results in transcriptional repression. imtm.czmedchemexpress.com This action significantly reduces the expression of essential genes involved in AML pathogenesis, including those that promote cancer cell survival. imtm.czmedchemexpress.com

Validation of Proteasome-Dependent Degradation and E3 Ligase Ligand Competition

The mechanism of action for this compound was confirmed to be consistent with that of a PROTAC. imtm.cz Its activity relies on the cellular proteasome machinery for protein degradation. When MV4-11 cells were pre-treated with MG132, a proteasome inhibitor, the degradation of FLT3 and CDK9 by the PROTAC was effectively blocked. imtm.cztheses.cz Additionally, to confirm the involvement of the specific E3 ligase, competition experiments were performed. Pre-treatment of cells with 4-hydroxythalidomide, a ligand for the CRBN E3 ligase, reversed the degradation of the target proteins, confirming that this compound functions through a CRBN-dependent mechanism. imtm.cz

In Vivo Efficacy Studies in Preclinical Cancer Models

Based on the available scientific literature, the preclinical evaluation of this compound has been focused on in vitro models. To date, reports describing in vivo efficacy studies in preclinical animal models for this specific dual-degrader compound have not been published.

Inhibition of Tumor Growth in Xenograft Models

Information regarding the in vivo efficacy of "this compound" in inhibiting tumor growth in xenograft models is not available in the public domain based on the conducted research. While in vitro studies have demonstrated its potential, specific data from animal xenograft studies, including details on tumor growth inhibition, have not been reported for this particular compound.

Reduction of Leukemia Burden in Relevant Animal Models

Detailed studies on the reduction of leukemia burden in relevant animal models specifically for "this compound" have not been publicly documented. The potential for this compound in the research of FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD) mutated acute myeloid leukemia (AML) has been noted. medchemexpress.com However, specific preclinical data from animal models demonstrating a reduction in leukemia burden are not available.

Specificity and Selectivity Profile of Protac Flt3/cdk9 Degrader 1

Target Selectivity within the Kinome and Off-Target Considerations

PROTAC FLT3/CDK9 degrader-1 was developed to simultaneously engage two therapeutically relevant targets in AML: FLT3, a receptor tyrosine kinase frequently mutated in AML, and CDK9, a key transcriptional regulator. researchgate.netnih.gov The conversion of a kinase inhibitor into a PROTAC can enhance selectivity, leading to the inhibition of fewer off-target kinases compared to the original inhibitor warhead. acs.org

Research on a compound identified as PROTAC 13, which corresponds to this compound, included kinome screening to assess its selectivity. researchgate.net When tested at a concentration of 100 nM against a panel of 46 kinases, the PROTAC maintained its potent activity against FLT3 and CDK9. researchgate.net Notably, these studies indicated a slight improvement in selectivity against off-target kinases when compared to its parent inhibitor, BPA311. researchgate.net This suggests that the heterobifunctional architecture of the PROTAC does not compromise, and may even refine, the selectivity of the original kinase-binding moiety. researchgate.net The mechanism relies on hijacking the cell's own quality control machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase, to tag the target proteins for proteasomal degradation. researchgate.netimtm.czmedchemexpress.eu

Differential Degradation of Mutant versus Wild-Type FLT3

A key feature of oncogenic kinases is that they often exist in mutated, constitutively active forms. In AML, the most common mutation in FLT3 is an internal tandem duplication (ITD) in the juxtamembrane domain, leading to constitutive activation. researchgate.netmdpi.com This FLT3-ITD mutation is a primary driver of leukemia and is associated with a poor prognosis. researchgate.netunisa.edu.au

Biochemical and cellular experiments have demonstrated that this compound exhibits selectivity for AML cells that carry the FLT3-ITD mutation. researchgate.netimtm.cznih.gov Studies comparing its effects on different cell lines confirmed the sensitivity of cells bearing the FLT3-ITD mutation (such as MOLM-13) versus those with wild-type FLT3 (like THP-1 cells). imtm.cz The degrader's pro-apoptotic effects were pronounced in FLT3-ITD positive cells, further highlighting this differential activity. imtm.cz While the precise molecular basis for this preference is still under investigation, it is known that wild-type FLT3 is predominantly expressed as a mature, complex glycosylated 150-kDa molecule, whereas the FLT3-ITD mutant exists mainly in an immature, underglycosylated 130-kDa form found in the endoplasmic reticulum. researchgate.net This difference in protein conformation and cellular localization may contribute to the PROTAC's ability to preferentially recognize and induce the degradation of the mutant form.

Cellular Specificity for Malignant Cell Lines (e.g., FLT3-ITD Acute Myeloid Leukemia Cells)

The efficacy of this compound is most pronounced in malignant cell lines that are dependent on the FLT3-ITD signaling pathway. imtm.czmedchemexpress.com Its antiproliferative activity has been shown to be highly potent in AML cell lines harboring this mutation. For instance, in MV4-11 and MOLM-13 cells, both of which are characterized by the FLT3-ITD mutation, the degrader exhibits IC₅₀ values in the low nanomolar range. medchemexpress.com

In contrast, its activity is significantly diminished in AML cell lines with wild-type FLT3, such as HL60, U937, and THP-1, where the IC₅₀ values are several orders of magnitude higher. medchemexpress.com This demonstrates a clear cellular specificity for FLT3-ITD-driven malignancies. The dependence on the PROTAC mechanism is underscored by experiments using CRBN-deficient MV4-11 cells; in the absence of the CRBN E3 ligase, the degrader's antiproliferative activity is substantially reduced. imtm.czmedchemexpress.com This confirms that the observed cell killing is a direct result of CRBN-mediated degradation of its targets, rather than off-target kinase inhibition alone. imtm.cz The dual degradation of FLT3-ITD and CDK9 leads to the blockade of downstream signaling pathways, induction of apoptosis, and cell cycle arrest specifically in the FLT3-ITD AML cells. nih.gov

Table 1: Antiproliferative Activity of this compound in Various Cell Lines This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the degrader's potency across different hematopoietic cancer cell lines.

| Cell Line | Cancer Type | FLT3 Status | CRBN Status | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Wild-Type | 0.047 | medchemexpress.com |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Wild-Type | 0.042 | medchemexpress.com |

| MV4-11 CRBN-def. | Acute Myeloid Leukemia | FLT3-ITD | Deficient | 0.119 | medchemexpress.com |

| RS4-11 | Acute Lymphoblastic Leukemia | Wild-Type | Wild-Type | 1.014 | medchemexpress.com |

| HL60 | Acute Myeloid Leukemia | Wild-Type | Wild-Type | 6.122 | medchemexpress.com |

| U937 | Histiocytic Lymphoma | Wild-Type | Wild-Type | 9.507 | medchemexpress.com |

| THP-1 | Acute Monocytic Leukemia | Wild-Type | Wild-Type | 9.993 | medchemexpress.com |

| Kasumi-1 | Acute Myeloid Leukemia | Wild-Type | Wild-Type | >10 | medchemexpress.com |

| CEM | Acute Lymphoblastic Leukemia | Wild-Type | Wild-Type | >10 | medchemexpress.com |

| K562 | Chronic Myeloid Leukemia | Wild-Type | Wild-Type | >10 | medchemexpress.com |

Challenges and Future Research Directions for Protac Flt3/cdk9 Degrader 1 and Dual Degraders

Mechanisms of Acquired Resistance to PROTAC Degraders

A primary challenge in cancer therapy is the development of drug resistance, and PROTACs are no exception. One of the key mechanisms of resistance to various therapeutic agents, including PROTACs, is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1). pnas.orgnih.gov The ABCB1 transporter functions as a drug efflux pump, actively removing therapeutic compounds from cancer cells and thereby reducing their intracellular concentration and efficacy. nih.gov

Research has indicated that chronic exposure of cancer cells to PROTAC degraders can lead to the upregulation of ABCB1. pnas.orgbiorxiv.org This overexpression has been identified as a mechanism of both intrinsic and acquired resistance to PROTACs in various cancer cell lines. pnas.orgnih.gov For instance, studies have shown that cancer cells with high levels of MDR1 exhibit reduced sensitivity to PROTACs, and that prolonged treatment with a PROTAC can induce ABCB1 overexpression. pnas.orgnih.govbiorxiv.org

Specifically, in the context of CDK9 degraders, the multidrug resistance gene ABCB1 has emerged as a strong resistance marker. biorxiv.org Overexpression of ABCB1 has been shown to confer resistance to the CDK9 degrader Thal SNS 032. nih.govbiorxiv.org This resistance can be reversed by the genetic ablation of ABCB1 or by the co-administration of MDR1 inhibitors like zosuquidar (B1662489) or tariquidar, which re-sensitizes the resistant cells to the PROTAC. pnas.orgnih.gov These findings suggest that ABCB1-mediated drug efflux is a significant and potentially broad mechanism of resistance to PROTACs, including dual degraders. While not yet specifically documented for PROTAC FLT3/CDK9 degrader-1, it is a critical area for future investigation.

Another potential resistance mechanism is the mutation or downregulation of the components of the ubiquitin-proteasome system, including the specific E3 ligase recruited by the PROTAC. For this compound, which utilizes a pomalidomide-based ligand, the E3 ligase cereblon (CRBN) is essential for its activity. researchgate.netnih.govimtm.cz The absence or deficiency of CRBN prevents the formation of the ternary complex, thereby abrogating the degradation of the target proteins FLT3 and CDK9. imtm.cz In CRBN-deficient cells, this compound fails to induce apoptosis and instead leads to the stabilization of FLT3, a phenomenon typical of kinase inhibitors. imtm.cz

Mutations in the target proteins, FLT3 and CDK9, could also potentially lead to resistance by preventing the binding of the PROTAC. However, one of the theoretical advantages of PROTACs is their potential to degrade mutated proteins that are resistant to traditional inhibitors.

Advanced Optimization Strategies for PROTAC Design

The efficacy of a PROTAC is highly dependent on its molecular design, which involves the careful selection and optimization of the warhead, E3 ligase ligand, and the connecting linker.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the molecule's properties, including its solubility, cell permeability, and the stability and conformation of the ternary complex. acs.org The length, composition, and attachment points of the linker are critical parameters that require optimization for each specific PROTAC. acs.org

For dual degraders like this compound, the linker design is particularly complex as it must orient the molecule to effectively engage both target proteins and the E3 ligase. The design of this compound involved a rational approach using molecular modeling to determine the optimal linker structure, moving away from a trial-and-error synthesis of multiple linkers. researchgate.nettheses.cz This suggests a need for shorter linkers and specific attachment points to achieve the desired degradation activity. theses.cz

Future research will likely focus on developing more sophisticated computational models to predict the optimal linker chemistry and topology. biorxiv.orgnih.govacs.org The use of linkers with specific conformational restraints, such as those incorporating saturated rings like piperidine (B6355638) and piperazine (B1678402), has been shown to improve potency and physicochemical properties. acs.org The exploration of novel linker chemistries that can enhance the formation of productive ternary complexes and improve drug-like properties is an active area of investigation.

The vast majority of PROTACs in development, including this compound, recruit either CRBN or VHL E3 ligases. researchgate.netnih.gov While effective, reliance on a limited number of E3 ligases may restrict the scope of degradable targets and could be a factor in resistance if the expression or function of these ligases is altered in cancer cells. The human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for PROTAC development. nih.gov

A key area of future research is the identification and validation of novel E3 ligase ligands. nih.gov Expanding the repertoire of usable E3 ligases could enable the degradation of a wider range of target proteins and provide alternative strategies to overcome resistance. For instance, if a tumor becomes resistant to a CRBN-based PROTAC, a VHL-based or other E3 ligase-based degrader targeting the same protein could potentially be effective. The development of PROTACs that can recruit other E3 ligases such as MDM2, cIAP1, and RNF114 is an ongoing effort. nih.gov For dual degraders, the ability to recruit different E3 ligases could offer additional layers of therapeutic control and opportunities to overcome resistance.

Development of Combination Therapeutic Strategies with Existing or Emerging Modalities

Given the complexity of diseases like AML and the potential for resistance development, combination therapies are a promising approach to enhance efficacy and durability of response. nih.govnih.gov For FLT3-mutated AML, several combination strategies involving FLT3 inhibitors have been explored. nih.gov

Combining a dual degrader like this compound with other targeted agents or standard chemotherapy could be a powerful strategy. For example, since CDK9 inhibition has been shown to downregulate anti-apoptotic proteins like MCL-1, combining a FLT3/CDK9 degrader with a BCL-2 inhibitor like venetoclax (B612062) could lead to synergistic anti-leukemic effects. imtm.cz Studies have already suggested the benefit of combining CDK9 inhibition with venetoclax in hematological malignancies. imtm.cz

Furthermore, combining FLT3 inhibitors with CDK4/6 inhibitors or PI3K inhibitors has shown promise in overcoming resistance in AML cells. nih.govdiva-portal.org A multi-targeted approach involving a FLT3/CDK9 degrader in combination with inhibitors of other key signaling pathways could be a valuable therapeutic strategy. nih.gov The synergistic effects of such combinations may also allow for the use of lower doses of each agent, potentially reducing toxicity. nih.gov

Broader Applicability and Investigation in Other Malignancies

While this compound has been primarily investigated in the context of FLT3-ITD mutated AML, the targets FLT3 and CDK9 are implicated in other cancers, suggesting a broader potential applicability. nih.govmedchemexpress.commybiosource.com

FLT3 mutations are also found in other hematologic malignancies, including myelodysplastic syndromes (MDS) and acute lymphoblastic leukemia (ALL), although at a lower frequency than in AML. xiahepublishing.com The role of FLT3 mutations in the progression of these diseases suggests that a FLT3-targeting degrader could be beneficial.

CDK9 is a key regulator of transcription and is implicated in the pathogenesis of a wide range of cancers, including both hematological malignancies and solid tumors. tandfonline.comnih.gov Overexpression or dysregulation of CDK9 has been observed in various cancers, making it an attractive therapeutic target. tandfonline.com Therefore, a dual FLT3/CDK9 degrader could have therapeutic potential in other leukemias or lymphomas where both targets are relevant, or in solid tumors where CDK9 is a key driver. medchemexpress.eu For instance, CDK9 inhibition has shown anti-proliferative activity in solid tumors such as breast cancer. medchemexpress.eu Further research is warranted to explore the efficacy of this compound and other dual degraders in a wider range of malignancies.

Structural Biology and Ternary Complex Characterization

A deep understanding of the structure of the ternary complex (Target-PROTAC-E3 ligase) is fundamental for the rational design and optimization of PROTACs. promegaconnections.comspringernature.comresearchgate.net The formation of a stable and productive ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. promegaconnections.comspringernature.com

While crystal structures of some PROTAC-induced ternary complexes have been solved, obtaining such structures remains a significant challenge. biorxiv.orgpromegaconnections.com For this compound, a specific crystal structure of the ternary complex has not been reported. However, its design was guided by molecular modeling, which provides a computational prediction of the complex's structure. researchgate.nettheses.cz

Future research in this area will focus on the use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to solve the structures of more complex and transient ternary complexes. biorxiv.org Computational methods, such as Rosetta-based modeling and molecular dynamics simulations, are also becoming increasingly powerful tools for predicting and rationalizing the formation of ternary complexes. biorxiv.orgnih.govacs.org These approaches can help to understand the key protein-protein and protein-ligand interactions that drive complex formation and stability. biorxiv.org A detailed structural characterization of the ternary complex formed by this compound would provide invaluable insights for the design of next-generation dual degraders with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the structural components of PROTAC FLT3/CDK9 Degrader-1, and how do they enable dual degradation of FLT3 and CDK9?

- This compound is a heterobifunctional molecule comprising:

- A FLT3 inhibitor as the warhead to bind FLT2.

- A CDK9 inhibitor (e.g., derived from compounds like AT-7519 or wogonin) to bind CDK9.

- A Cereblon (CRBN) E3 ligase ligand (e.g., pomalidomide derivatives) to recruit the ubiquitin-proteasome system (UPS).

- A linker connecting the two target-binding moieties to the E3 ligase ligand, optimized for spatial flexibility and cellular permeability .

Q. How can researchers validate the degradation efficiency of this compound in vitro?

- Key assays :

- Western blotting : Quantify FLT3 and CDK9 protein levels post-treatment (e.g., 24–72 hours) .

- DC50 (Degradation Concentration 50%) : Determine the concentration required to degrade 50% of the target proteins using dose-response curves .

- Cellular functional assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in FLT3-ITD mutant AML models .

Q. Why is Cereblon (CRBN) the preferred E3 ligase for this PROTAC?

- CRBN is widely used due to its high expression in cancer cells, well-characterized ligands (e.g., pomalidomide), and proven success in PROTACs targeting kinases like CDK9 and FLT3 .

- Limitation : CRBN-dependent degradation may exhibit tissue-specific variability, requiring validation in relevant cell lines .

Advanced Research Questions

Q. How does the dual degradation of FLT3 and CDK9 compare to single-target inhibition in overcoming drug resistance?

- Synergistic effects : FLT3-ITD mutations drive AML proliferation, while CDK9 regulates transcription of anti-apoptotic proteins (e.g., Mcl-1). Dual degradation disrupts both pathways, reducing compensatory survival mechanisms .

- Evidence : this compound induced apoptosis in FLT3-ITD AML models at lower IC50 values compared to inhibitors alone, suggesting enhanced efficacy .

- Contradictions : Earlier FLT3-targeting PROTACs (e.g., TL13-117) showed limited anti-proliferative effects, highlighting the importance of linker optimization and target cooperativity .

Q. What experimental strategies address the challenge of this compound's low oral bioavailability?

- Structural optimization : Modify the linker length/chemistry (e.g., PEG-based linkers) to improve metabolic stability .

- In vivo testing : Use mini-PDX models with patient-derived xenografts to assess tumor penetration and pharmacokinetics .

- Proteomics : Identify off-target degradation effects using mass spectrometry to ensure selectivity .

Q. How can computational modeling enhance the design of this compound analogs?

- Molecular docking : Predict ternary complex formation between FLT3, CDK9, and CRBN using tools like GLIDE or GOLD .

- SAR studies : Optimize warhead affinity and linker flexibility based on binding energy calculations .

- Example : Wogonin-based PROTACs were designed by analyzing CDK9-ligand interactions, leading to selective degraders with DC50 < 100 nM .

Q. What are the critical controls for interpreting this compound's mechanism of action?

- Negative controls :

- Use PROTAC analogs with inactive E3 ligase ligands (e.g., CRBN-binding mutants).

- Compare degradation in CRBN-knockout cells .

Data Contradictions and Resolution

Q. Why do some FLT3-targeting PROTACs show limited efficacy despite robust degradation?

- Hypothesis : Degradation alone may not suffice if parallel survival pathways (e.g., RAS/MAPK) are active.

- Resolution : Combine PROTACs with pathway inhibitors (e.g., MEK inhibitors) in combinatorial screens .

Q. How to reconcile discrepancies in DC50 values between CDK9 degraders?

- Context dependency : DC50 varies with cell type (e.g., MV4-11 vs. MCF-7) and assay duration .

- Standardization : Use isoform-specific antibodies and normalize to housekeeping proteins in Western blots .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.